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Compound of Interest

Compound Name: 2,5-Dimethylfuran-3-thiol

Cat. No.: B1359916 Get Quote

An In-depth Technical Guide to the Role of 2,5-Dimethylfuran-3-thiol in Meaty Aroma

Formation

Introduction: The Essence of Meaty Aroma
The rich, savory, and highly desirable aroma of cooked meat is a complex symphony of

hundreds of volatile compounds. Among these, sulfur-containing molecules often play a

starring role due to their exceptionally low odor thresholds and potent sensory characteristics.

2,5-Dimethylfuran-3-thiol (DMFT) is a paramount example of such a compound, renowned for

its intense meaty and sulfurous aroma profile.[1][2] Its presence, even at trace concentrations,

can significantly influence the overall flavor perception of a food product.

This guide provides a technical exploration of 2,5-Dimethylfuran-3-thiol, detailing its chemical

properties, primary formation pathways during thermal processing, established analytical

methodologies for its detection, and its application in the flavor industry. The content is

structured to provide researchers, food scientists, and product development professionals with

a comprehensive understanding of this critical aroma compound.

Table 1: Chemical and Physical Properties of 2,5-Dimethylfuran-3-thiol
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Property Value Source

CAS Number 55764-23-3 [3]

Molecular Formula C₆H₈OS [3][4]

Molecular Weight 128.19 g/mol [3][4]

Appearance
Light yellow to brown clear

liquid
[4][5]

Odor Profile Sulfurous, meaty [2]

Boiling Point 175-177 °C at 760 mm Hg [5]

Specific Gravity 1.138 - 1.144 @ 25 °C [2]

Refractive Index 1.500 - 1.520 @ 20 °C [2]

Part 1: The Genesis of a Meaty Note - Formation
Pathways
The formation of 2,5-dimethylfuran-3-thiol is intrinsically linked to the chemical

transformations that occur when food is heated. Two principal pathways are responsible for its

generation: the Maillard reaction and the thermal degradation of thiamine (Vitamin B1).[6][7][8]

The Maillard Reaction: A Flavor Factory
The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino

acids, is a cornerstone of flavor development in cooked foods.[9][10] The formation of

furanthiols like DMFT within this complex cascade involves specific precursors.

Key Precursors: The reaction requires a source of sulfur, typically the amino acid L-cysteine,

and a reducing sugar. While various sugars can participate, pentoses like ribose are

particularly effective precursors for related compounds such as 2-methyl-3-furanthiol.[7][11]

The formation of the 2,5-dimethyl substituted furan ring points to intermediates derived from

hexose sugars or reactive dicarbonyls like methylglyoxal.[12]

Mechanism Overview:
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Initial Stages: A reducing sugar reacts with an amino acid (cysteine) to form a

glycosylamine, which then rearranges to form an Amadori or Heyns compound.

Intermediate Stages: These compounds undergo dehydration and fragmentation to

produce highly reactive intermediates, including dicarbonyls (e.g., methylglyoxal) and

other fission products.[12]

Final Stages: Hydrogen sulfide (H₂S), released from the thermal degradation of cysteine,

reacts with these furanone or dicarbonyl intermediates. Subsequent cyclization,

dehydration, and rearrangement reactions lead to the formation of the stable 2,5-
dimethylfuran-3-thiol structure.

Thermal Degradation of Thiamine (Vitamin B1)
Thiamine is a sulfur- and nitrogen-containing vitamin that serves as a potent precursor to a

variety of meaty aroma compounds, particularly in pork.[6][11] Its thermal degradation is a

complex process that yields numerous key volatiles, including 2-methyl-3-furanthiol and its

derivatives.[6][13]

Mechanism Overview: Under thermal stress, the thiamine molecule cleaves, primarily at the

methylene bridge between the pyrimidine and thiazole rings. The sulfur-containing thiazole

ring moiety is the key building block. This fragment undergoes a series of rearrangements

and reactions, ultimately forming the furan ring structure with the thiol group attached. The

presence of other reactive species from the food matrix influences the final profile of

degradation products.[6][14]

Causality Insight: The relative importance of the Maillard reaction versus thiamine degradation

can depend on the food matrix. For instance, thiamine is considered a more efficient precursor

for 2-methyl-3-furanthiol in beef model systems than the cysteine/ribose pathway.[11] In

contrast, many processed flavors rely on controlled Maillard reactions to generate these

desirable notes.
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Figure 1: Key formation pathways of 2,5-dimethylfuran-3-thiol.

Part 2: Sensory Impact and Potency
Thiols are notorious for their potency, and DMFT is no exception. Its contribution to meaty

aroma is disproportionate to its concentration due to an extremely low odor detection threshold.

This means that even parts-per-billion or parts-per-trillion levels can be perceived by the human

nose. For context, the table below compares the sensory characteristics of DMFT with its well-

studied analog, 2-methyl-3-furanthiol (MFT).

Table 2: Sensory Characteristics and Odor Thresholds
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Compound FEMA Number
Odor
Description

Odor
Threshold
(Water)

Source

2,5-Dimethyl-3-

furanthiol
3451

Meaty, boiled

beef, slightly

woody/burnt

Not explicitly

found, but

considered

extremely low

[1]

2-Methyl-3-

furanthiol
3188

Cooked meat,

beef broth

0.005 - 0.01 ppb

(ng/L)
[7][15]

Expert Insight: The structural difference—the addition of a second methyl group at the C5

position—subtly alters the sensory profile of DMFT compared to MFT, often described as

contributing a richer, sometimes slightly burnt or woody nuance to the overall beefy character.

[1] This structural variation is a key tool for flavorists in creating specific and complex meat

profiles.

Part 3: Analytical Protocols for Detection and
Quantification
The analysis of volatile thiols like DMFT is challenging due to their low concentrations, high

reactivity (e.g., oxidation to disulfides), and potential to be masked by the complex food matrix.

[1][7] A robust analytical workflow is essential for accurate identification and quantification.

Core Analytical Technique: GC-MS and GC-Olfactometry
The gold-standard approach combines Gas Chromatography (GC) for separation with Mass

Spectrometry (MS) for identification and Flame Photometric Detection (FPD) or Sulfur

Chemiluminescence Detection (SCD) for sulfur-specific detection.[13][16]

Gas Chromatography-Olfactometry (GC-O): This technique is invaluable for identifying odor-

active compounds. As compounds elute from the GC column, the effluent is split between a

chemical detector (like MS) and a sniffing port, allowing a trained sensory panelist to

describe the aroma of each separated compound in real-time.[13]
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Headspace Solid-Phase Microextraction (HS-SPME): This is the most common technique for

extracting and concentrating volatile and semi-volatile compounds from a sample matrix

before GC analysis.[17][18] It is solvent-free, sensitive, and relatively simple to automate.
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Figure 2: General workflow for the analysis of furanthiols using HS-SPME-GC-MS/O.

Self-Validating Experimental Protocol: Quantification of
DMFT via HS-SPME-GC-MS
This protocol provides a self-validating system through the use of an internal standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Analytical_Determination_of_5_methylfuran_2_yl_methanethiol_and_Related_Furan_Thiols.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11319557/
https://www.benchchem.com/product/b1359916?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of Standards & Internal Standard (IS):

Prepare a stock solution of 2,5-dimethyl-3-furanthiol in a suitable solvent (e.g., methanol

or ethanol).

Prepare a stock solution of a suitable deuterated internal standard (e.g., d4-furan, though

a deuterated thiol is ideal if available) in the same solvent.[19]

Create a series of calibration standards by spiking known amounts of the DMFT stock

solution into a model matrix (e.g., water or deodorized oil) containing a fixed amount of the

internal standard.

Sample Preparation:

Weigh 2-5 grams of the homogenized food sample into a 20 mL headspace vial.[19]

Add 5 mL of saturated NaCl solution to inhibit enzymatic activity and improve the release

of volatiles.

Spike the sample with a known amount of the internal standard working solution.

Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

HS-SPME Conditions:

Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often

effective for a broad range of volatiles.

Incubation: Equilibrate the sample vial at 60°C for 15 minutes with agitation.[19]

Extraction: Expose the SPME fiber to the headspace above the sample for 30-45 minutes

at 60°C.

GC-MS Conditions:

Desorption: Thermally desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless

mode.
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Column: Use a mid-polarity capillary column (e.g., DB-5ms or equivalent).

Oven Program: Start at 40°C, hold for 3 minutes, then ramp at 5°C/min to 240°C and hold

for 5 minutes.

MS Parameters: Operate in electron ionization (EI) mode (70 eV). Acquire data in both full

scan mode (m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for

quantification, using characteristic ions for DMFT (e.g., m/z 128, 113) and the internal

standard.[19]

Quantification:

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the

peak area of the internal standard against the concentration of the analyte in the

calibration standards.

Calculate the concentration of DMFT in the unknown sample using the response ratio from

the sample and the regression equation from the calibration curve.

Part 4: Applications in the Food and Flavor Industry
Given its potent meaty character, 2,5-dimethylfuran-3-thiol is a valuable tool for the flavor

industry. It is used as a key component in a wide range of savory flavorings.[2][20]

Processed Meats and Soups: It is used to enhance or restore the authentic cooked meat

notes that can be lost during harsh industrial processing (e.g., retorting, sterilization).

Recommended usage levels in finished products like soups and gravies are in the sub-ppm

range (e.g., 0.25 ppm).[2]

Plant-Based Meat Analogs: As the demand for plant-based alternatives grows, creating an

authentic meaty flavor is a primary challenge. DMFT is crucial in bridging the sensory gap,

providing the characteristic sulfurous and roasted notes that consumers associate with real

meat.

Savory Snacks and Seasonings: It is incorporated into seasoning blends for chips, crackers,

and other snacks to impart a robust, savory, and meaty profile.
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Patented Flavor Formulations: The compound is cited in patents for creating specific flavor

profiles, such as chicken oil flavorings, where it is combined with other potent aroma

chemicals like 2-methyl-3-furanthiol and various pyrazines to achieve a complex and

appealing taste and aroma.[20]

Conclusion
2,5-Dimethylfuran-3-thiol stands out as a character-impact compound in the world of savory

flavors. Its formation through the fundamental cooking chemistries of the Maillard reaction and

thiamine degradation places it at the heart of what we perceive as "meaty." For scientists and

developers, understanding its formation pathways is key to controlling and optimizing flavor in

thermally processed foods. Furthermore, mastering the sophisticated analytical techniques

required for its detection and quantification is essential for both quality control and the

innovative design of the next generation of savory food products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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